molecular formula C9H15ClO6Si B13754523 Triacetoxy(3-chloropropyl)silane CAS No. 53620-50-1

Triacetoxy(3-chloropropyl)silane

Cat. No.: B13754523
CAS No.: 53620-50-1
M. Wt: 282.75 g/mol
InChI Key: YDVQLGHYJSJBKA-UHFFFAOYSA-N
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Description

Triacetoxy(3-chloropropyl)silane is an organosilicon compound with the chemical formula C9H15ClO6Si. It is a versatile compound used in various chemical processes and industrial applications. The compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetoxy(3-chloropropyl)silane can be synthesized through the hydrosilylation reaction of trichlorosilane with chloropropylene in the presence of a catalyst such as chloroplatinic acid. The reaction typically occurs at room temperature and yields 3-chloropropyltrichlorosilane, which can then be converted to this compound by reacting with acetic anhydride .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Triacetoxy(3-chloropropyl)silane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and acetic acid.

    Condensation: Forms siloxane bonds through the elimination of acetic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalysts such as acids or bases.

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

    Hydrolysis: Silanols and acetic acid.

    Condensation: Siloxane polymers.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Triacetoxy(3-chloropropyl)silane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of triacetoxy(3-chloropropyl)silane involves its ability to form strong covalent bonds with both organic and inorganic materials. The compound’s silane group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and compatibility of different materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triacetoxy(3-chloropropyl)silane is unique due to its acetoxy groups, which provide different reactivity and properties compared to methoxy or ethoxy groups. This makes it suitable for specific applications where acetoxy groups offer advantages in terms of reactivity and stability.

Properties

IUPAC Name

[diacetyloxy(3-chloropropyl)silyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO6Si/c1-7(11)14-17(6-4-5-10,15-8(2)12)16-9(3)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVQLGHYJSJBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](CCCCl)(OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO6Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201862
Record name Triacetoxy(3-chloropropyl)silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53620-50-1
Record name Silanetriol, (3-chloropropyl)-, triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53620-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triacetoxy(3-chloropropyl)silane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triacetoxy(3-chloropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triacetoxy(3-chloropropyl)silane
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